molecular formula C9H9NO4 B2717880 3-Acetamido-2-hydroxybenzoic acid CAS No. 447410-00-6

3-Acetamido-2-hydroxybenzoic acid

Cat. No.: B2717880
CAS No.: 447410-00-6
M. Wt: 195.174
InChI Key: QTFUPIICBHXPRL-UHFFFAOYSA-N
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Description

3-Acetamido-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group, and the hydrogen atom in the ortho position is replaced by a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the Schotten-Baumann reaction, where hydroxybenzoic acid chloro-anhydride reacts with amino acids such as glycine, γ-aminobutyric acid, or taurine in the presence of sodium hydroxide . Another method involves the acetylation of 2-hydroxybenzoic acid with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetamido-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown binding affinity with the COX-2 receptor, which is involved in the inflammatory response. This interaction can inhibit the production of prostaglandins, thereby reducing inflammation and pain . Additionally, the compound may interact with other enzymes and receptors, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better bioavailability and binding affinity with certain receptors, making it a valuable compound for research and development .

Properties

IUPAC Name

3-acetamido-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFUPIICBHXPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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